molecular formula C10H18O3 B13620948 2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid

2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid

Cat. No.: B13620948
M. Wt: 186.25 g/mol
InChI Key: YSQRWNOJOWALRN-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid is an organic compound characterized by a cyclohexane ring substituted with a hydroxy group and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid typically involves the reaction of cyclohexanone with a suitable reagent to introduce the hydroxy group, followed by the addition of a methylpropanoic acid moiety. One common method involves the use of a Grignard reagent to form the hydroxycyclohexyl intermediate, which is then reacted with methylpropanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Catalysts and specific reaction conditions are employed to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives or hydrocarbons.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The methylpropanoic acid moiety can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxycyclohexyl)acetic acid
  • 2-(1-Hydroxycyclohexyl)propanoic acid
  • 2-(1-Hydroxycyclohexyl)butanoic acid

Uniqueness

2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-(1-hydroxycyclohexyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H18O3/c1-9(2,8(11)12)10(13)6-4-3-5-7-10/h13H,3-7H2,1-2H3,(H,11,12)

InChI Key

YSQRWNOJOWALRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)C1(CCCCC1)O

Origin of Product

United States

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